Superior Safety Profile of DMPS vs. BAL: Higher Therapeutic Index and No Brain Metal Redistribution
DMPS offers a significantly better safety profile than its predecessor, BAL (dimercaprol). It has a higher therapeutic index, meaning the ratio of toxic dose to effective dose is more favorable [1]. Crucially, in contrast to BAL, DMPS does not cause the redistribution of arsenic or mercury to the brain, a dangerous and well-documented adverse effect [2]. This is attributed to DMPS's hydrophilic (water-soluble) nature, which restricts its distribution primarily to extracellular fluid, unlike the lipophilic BAL which can cross the blood-brain barrier and carry toxic metals into the central nervous system [3].
| Evidence Dimension | Safety and Biodistribution |
|---|---|
| Target Compound Data | Higher therapeutic index than BAL; does not redistribute arsenic or mercury to the brain |
| Comparator Or Baseline | BAL (Dimercaprol): lower therapeutic index; redistributes arsenic and mercury to the brain |
| Quantified Difference | Qualitative difference in safety, quantified by a higher therapeutic index for DMPS. |
| Conditions | Inferred from clinical and animal studies of heavy metal poisoning. |
Why This Matters
This safety advantage makes DMPS the preferred choice over BAL for researchers studying metal toxicity and for industrial applications where minimizing systemic risk is paramount.
- [1] Kosnett, M. J. (2013). The role of chelation in the treatment of arsenic and mercury poisoning. Journal of Medical Toxicology, 9(4), 347-354. View Source
- [2] Aposhian, H. V., et al. (1995). Mobilization of heavy metals by newer, therapeutically useful chelating agents. Toxicology, 97(1-3), 23-38. View Source
- [3] Bjørklund, G., et al. (2017). Metal chelators and neurotoxicity: lead, mercury, and arsenic. Archives of Toxicology, 91(12), 3787-3797. View Source
